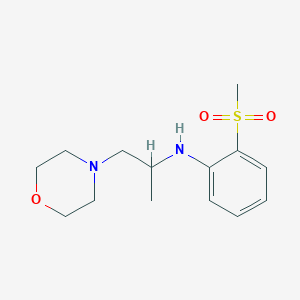![molecular formula C14H14ClNO3 B7588236 2-[[(4-Chlorophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588236.png)
2-[[(4-Chlorophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[(4-Chlorophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid is a chemical compound that belongs to the class of furan carboxylic acids. It is commonly referred to as 'CFM-2' and is used in scientific research as a tool to study the role of certain receptors in the body.
Mécanisme D'action
CFM-2 acts as a competitive antagonist of mGluR5, binding to the receptor and preventing the activation of downstream signaling pathways. This inhibition of mGluR5 activity has been shown to have various effects on physiological processes such as reducing pain perception, improving learning and memory, and reducing drug-seeking behavior in addiction models.
Biochemical and Physiological Effects:
CFM-2 has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce pain perception in models of chronic pain, improve learning and memory in models of Alzheimer's disease and traumatic brain injury, and reduce drug-seeking behavior in models of addiction. CFM-2 has also been shown to have neuroprotective effects in models of stroke and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CFM-2 is its selectivity for mGluR5, which allows for specific targeting of this receptor in experiments. CFM-2 is also relatively stable and easy to synthesize, making it a useful tool for researchers. However, one limitation of CFM-2 is its relatively low potency compared to other mGluR5 antagonists, which can limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for research involving CFM-2. One area of interest is the role of mGluR5 in addiction and the potential therapeutic applications of mGluR5 antagonists such as CFM-2 in treating addiction. Another area of interest is the potential use of CFM-2 in treating cognitive disorders such as Alzheimer's disease and traumatic brain injury. Additionally, further research is needed to fully understand the biochemical and physiological effects of CFM-2 and its potential applications in various areas of research.
Méthodes De Synthèse
The synthesis of CFM-2 involves several steps, starting with the reaction of 4-chlorobenzyl chloride with methylamine to yield N-methyl-4-chlorobenzylamine. This intermediate is then reacted with furan-3-carboxylic acid to produce CFM-2. The final product is purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
CFM-2 is primarily used in scientific research as a tool to study the role of certain receptors in the body. It is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological processes such as learning and memory, pain perception, and addiction. CFM-2 has been used to investigate the role of mGluR5 in these processes and has shown promising results in animal models.
Propriétés
IUPAC Name |
2-[[(4-chlorophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c1-16(8-10-2-4-11(15)5-3-10)9-13-12(14(17)18)6-7-19-13/h2-7H,8-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVFGAHYKRAZRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Cl)CC2=C(C=CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(4-Chlorophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate](/img/structure/B7588170.png)

![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B7588176.png)


![5-Chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588200.png)
![6-[(2-Fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588201.png)

![1-[(2-Methyl-1,3-thiazol-5-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7588205.png)
![6-[(4-Fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588227.png)

![3-[[(4-Chlorophenyl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7588234.png)
![[2-(2-bromo-4-nitroanilino)-2-oxo-1-phenylethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7588238.png)